molecular formula C9H6ClF3N2O3 B6326869 3-Acetamido-6-chloro-4-nitrobenzotrifluoride CAS No. 157554-77-3

3-Acetamido-6-chloro-4-nitrobenzotrifluoride

Cat. No.: B6326869
CAS No.: 157554-77-3
M. Wt: 282.60 g/mol
InChI Key: ZZGPUMKJSHUVMF-UHFFFAOYSA-N
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Description

3-Acetamido-6-chloro-4-nitrobenzotrifluoride is an organic compound with the molecular formula C9H6ClF3N2O3 It is a derivative of benzotrifluoride, characterized by the presence of acetamido, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-6-chloro-4-nitrobenzotrifluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nitration of 3-chloro-4-nitrobenzotrifluoride, followed by acylation to introduce the acetamido group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-6-chloro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-acetamido-6-chloro-4-aminobenzotrifluoride.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetamido-6-chloro-4-nitrobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetamido-6-chloro-4-nitrobenzotrifluoride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of functional groups such as nitro and acetamido allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzotrifluoride: Similar structure but lacks the acetamido group.

    3-Nitrobenzotrifluoride: Lacks both the chloro and acetamido groups.

    4-Chloro-3,5-dinitrobenzotrifluoride: Contains an additional nitro group.

Uniqueness

3-Acetamido-6-chloro-4-nitrobenzotrifluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the acetamido group distinguishes it from other benzotrifluoride derivatives, potentially enhancing its interactions with biological targets and expanding its range of applications.

Properties

IUPAC Name

N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGPUMKJSHUVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-acetamido-6-chlorobenzotrifluoride (908 mg, 3.82 mmol) in concentrated H2SO4 (4 mL) at 0° C. was added dropwise 70% HNO3 (0.5 mL, Baker). The mixture was stirred at 0° C. for 0.5 h, then at room temperature 3 h, and it was poured into ice water (15 g). The precipitate was collected by filtration, affording 990 mg (91%) of crude 3-acetamido-6-chloro-4-nitrobenzotrifluoride. It was crystallized from EtOH/H2O to give 770 mg of pure compound as yellow needles. 1H NMR (CDCl3): δ 2.326 (S, 3H), 8.345 (s, 1H), 9.293 (s, 1H), 10.222 (s, 1H).
Quantity
908 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
15 g
Type
reactant
Reaction Step Two

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